2,5-Dichloro-3,6-difluorothiophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dichloro-3,6-difluorothiophenol is an organosulfur compound with the molecular formula C6H2Cl2F2S It is characterized by the presence of chlorine and fluorine atoms attached to a thiophenol ring
Vorbereitungsmethoden
The synthesis of 2,5-Dichloro-3,6-difluorothiophenol typically involves the halogenation of thiophenol derivatives. One common method includes the reaction of 2,5-dichlorothiophenol with fluorinating agents under controlled conditions. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Analyse Chemischer Reaktionen
2,5-Dichloro-3,6-difluorothiophenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiol derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Wissenschaftliche Forschungsanwendungen
2,5-Dichloro-3,6-difluorothiophenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives may be studied for their biological activities and potential as pharmaceuticals.
Medicine: Research may explore its potential as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,5-Dichloro-3,6-difluorothiophenol involves its interaction with specific molecular targets. The presence of halogen atoms can influence its reactivity and binding affinity to various biological molecules. The pathways involved may include enzyme inhibition or activation, depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
2,5-Dichloro-3,6-difluorothiophenol can be compared with other halogenated thiophenols, such as:
4-Fluorothiophenol: Similar in structure but with different halogenation patterns, leading to variations in chemical properties and reactivity.
2,4-Difluorothiophenol: Another fluorinated thiophenol with distinct substitution positions, affecting its chemical behavior.
4-Chlorothiophenol: Contains chlorine atoms but lacks fluorine, resulting in different reactivity and applications.
Eigenschaften
Molekularformel |
C6H2Cl2F2S |
---|---|
Molekulargewicht |
215.05 g/mol |
IUPAC-Name |
2,5-dichloro-3,6-difluorobenzenethiol |
InChI |
InChI=1S/C6H2Cl2F2S/c7-2-1-3(9)4(8)6(11)5(2)10/h1,11H |
InChI-Schlüssel |
BDBIXEWTFUDTRP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1Cl)F)S)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.